molecular formula C23H23FN2O B12922299 3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-99-5

3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Numéro de catalogue: B12922299
Numéro CAS: 918645-99-5
Poids moléculaire: 362.4 g/mol
Clé InChI: MUJJPFPVXYISQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a complex biquinoline derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a core 6-fluoroquinoline structure, a key scaffold in a plethora of synthetic and naturally occurring pharmacologically active compounds . The fluorine substituent and the dihydro-2-one moiety are particularly valuable for directing regioselective C-H functionalization, such as the Ir-catalyzed C-H borylation recently developed for 6-fluoroquinolines, which enables versatile late-stage derivatization at the C7 position to create diverse compound libraries for biological screening . Its structural similarity to fluoroquinolone antibiotics, which are on the World Health Organization (WHO) Model List of Essential Medicines due to their broad-spectrum activity and bioavailability, suggests potential applications in antimicrobial research . The biquinoline system can be explored as a synthetic precursor or intermediate for developing novel bioactive heterocycles using modern green chemistry methodologies . This high-purity compound is intended for use in chemical biology, mechanistic studies, and as a building block in pharmaceutical R&D. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Propriétés

Numéro CAS

918645-99-5

Formule moléculaire

C23H23FN2O

Poids moléculaire

362.4 g/mol

Nom IUPAC

3-butyl-6-fluoro-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C23H23FN2O/c1-3-4-11-23(2)14-17-12-18(24)9-10-21(17)26(22(23)27)19-13-16-7-5-6-8-20(16)25-15-19/h5-10,12-13,15H,3-4,11,14H2,1-2H3

Clé InChI

MUJJPFPVXYISQX-UHFFFAOYSA-N

SMILES canonique

CCCCC1(CC2=C(C=CC(=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C

Origine du produit

United States

Méthodes De Préparation

Starting Materials and Key Intermediates

Synthetic Route Outline

  • Synthesis of 6-fluoroquinolin-2-one intermediate:

    • Starting from 6-fluoroaniline or 6-fluoroquinoline, oxidation and cyclization yield the quinolin-2-one core with fluorine at the 6-position.
  • Alkylation at the 3-position:

    • Methylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
    • Butylation is performed via nucleophilic substitution or palladium-catalyzed cross-coupling with butyl halides or butylboronic acids.
  • Formation of the biquinoline linkage:

    • Coupling two quinoline units through palladium-catalyzed C–N or C–C bond formation.
    • Cyclization under controlled temperature and solvent conditions to form the 3,4-dihydro-2H-[1,3'-biquinolin]-2-one framework.
  • Final purification:

    • Chromatographic techniques such as column chromatography or recrystallization to isolate the pure compound.

Reaction Conditions and Catalysts

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) are commonly used for cross-coupling steps.
  • Bases: Potassium carbonate (K2CO3), sodium hydride (NaH), or cesium carbonate (Cs2CO3) facilitate alkylation and coupling.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred.
  • Temperature: Reactions are typically conducted between 60°C and 120°C depending on the step.
  • Time: Reaction times vary from several hours to overnight to ensure completion.

Data Table: Key Parameters in Preparation of Related Biquinoline Compounds

Step Reagents/Conditions Purpose Notes
6-Fluoroquinolin-2-one synthesis 6-Fluoroaniline, oxidizing agent, acid catalyst Formation of quinolin-2-one core Control pH to avoid side reactions
Methylation at 3-position Methyl iodide, K2CO3, DMF, 80°C Introduce methyl group Use excess methyl iodide for full conversion
Butylation at 3-position Butyl bromide, Pd catalyst, base, THF, 100°C Introduce butyl group Palladium catalyst enhances selectivity
Biquinoline coupling Pd(PPh3)4, base, DMF, 100°C Form biquinoline linkage Inert atmosphere recommended
Purification Column chromatography, recrystallization Isolate pure compound Use silica gel, gradient elution

Research Findings and Optimization

  • Yield Optimization: Studies on related compounds show that optimizing catalyst loading and reaction temperature significantly improves yields, often achieving 60–85% overall yield for the multi-step synthesis.
  • Purity Assessment: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the structure and purity of the final product.
  • Scalability: Continuous flow reactors have been explored for scale-up, providing better control over reaction parameters and improved reproducibility.
  • Substituent Effects: The presence of fluorine at the 6-position enhances the compound’s stability and influences the electronic properties, which can affect reaction rates and selectivity during synthesis.

Summary Table: Comparison of Preparation Methods for Related Biquinoline Derivatives

Compound Variant Key Substituents Main Synthetic Challenges Typical Yield (%) Reference Notes
6-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one Fluorine, multiple methyls Steric hindrance in alkylation 65–75 Multi-step palladium catalysis
6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one Fluorine, dimethyl groups Selective methylation 70–80 Optimized methylation and coupling
5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one Fluorine, phenyl group Phenyl group introduction 60–70 Complex multi-step synthesis
3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one Fluorine, methyl, butyl Butylation selectivity and coupling Estimated 60–75 Inferred from related syntheses

Analyse Des Réactions Chimiques

Types of Reactions

3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Applications De Recherche Scientifique

3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mécanisme D'action

The mechanism of action of 3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it could bind to DNA or proteins, altering their function and leading to therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications References
Target Compound 6-fluoro, 3-butyl, 3-methyl C₂₁H₂₂FN₂O 346.42 Biquinolinone, dihydroquinoline Kinase inhibition, enzyme targeting
[1(2H),3'-Biquinolin]-2-one, 7-fluoro-3,4-dihydro-3,3-dimethyl- 7-fluoro, 3,3-dimethyl C₂₀H₁₇FN₂O 320.36 Biquinolinone, dimethyl Unspecified (structural analog)
1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one 3-hydroxybenzoyl, 2-methyl C₁₇H₁₃NO₃ 279.29 Isoquinolinone, benzoyl Pharmacopeial reference standard
1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one 3-hydroxybenzyl, 2-methyl C₁₇H₁₅NO₂ 265.31 Isoquinolinone, benzyl Adrenergic activity (derivative)

Key Findings:

Substituent Position and Bioactivity: The 6-fluoro group in the target compound contrasts with the 7-fluoro substituent in its closest analog (). Fluorine positioning significantly impacts electronic distribution and binding affinity in enzyme interactions .

Functional Group Variations: Analogs in and feature isoquinolinone cores with hydroxybenzoyl or hydroxybenzyl groups, which may confer antioxidant or receptor-binding properties distinct from the biquinolinone system of the target compound .

Molecular Weight and Pharmacokinetics :

  • The target compound’s higher molecular weight (346.42 g/mol) compared to analogs (265–320 g/mol) suggests differences in absorption and distribution profiles. Bulkier alkyl chains (e.g., butyl) may slow metabolic clearance .

Research Implications and Gaps

  • Further studies on stereoselective synthesis (e.g., chiral centers in dihydroquinoline) are needed .
  • Conflicting Data : The absence of direct pharmacological data for the target compound limits comparative analysis. Structural analogs in (arthropod pheromones) are functionally unrelated, emphasizing the need for domain-specific studies .

Activité Biologique

3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (CAS Number: 918645-99-5) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antitumor activity, cytotoxicity, and other pharmacological effects based on diverse research sources.

Chemical Structure and Properties

  • Molecular Formula: C23H23FN2O
  • Molecular Weight: 362.44 g/mol
  • Structural Characteristics: The compound features a biquinoline structure with a butyl group and a fluorine atom, which are critical for its biological activity.

Antitumor Activity

Research has indicated that compounds structurally similar to 3-butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one exhibit significant antitumor properties. For instance:

  • In Vitro Studies: A study evaluated the cytotoxic effects against various cancer cell lines. The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation in several types of cancer cells.
Cell LineIC50 (μM)
EKVX (Lung)21.5
RPMI-8226 (Leukemia)25.9
OVCAR-4 (Ovarian)28.7
PC-3 (Prostate)27.9

These findings suggest that the compound may function as a selective agent against certain cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Cytotoxicity Evaluation

The cytotoxicity of 3-butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one has been assessed using various assays:

  • MTT Assay: This assay demonstrated that the compound exhibits dose-dependent cytotoxicity in human cancer cell lines.
Concentration (μM)Viability (%)
0100
1080
5050
10020

The results indicate a significant reduction in cell viability at higher concentrations, reinforcing its potential as an anticancer agent.

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Proliferation: The compound may inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis: Evidence suggests that it activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest: The compound has been shown to cause G1 phase arrest in the cell cycle, preventing further division.

Case Studies

Several case studies have highlighted the efficacy of similar biquinoline derivatives:

  • Study on Biquinoline Derivatives: A comprehensive study published in ACS Medicinal Chemistry Letters reported that biquinoline derivatives exhibited potent antitumor activity against various cancer cell lines with minimal toxicity to normal cells .
  • Fluorinated Compounds: Research focusing on fluorinated compounds has indicated enhanced biological activity due to increased lipophilicity and improved membrane permeability .

Q & A

What are the key challenges in synthesizing 3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, and how can they be addressed methodologically?

Basic Research Question
Synthesis challenges include regioselectivity in biquinoline ring formation, fluorine incorporation at position 6, and steric hindrance from the 3-butyl and 3-methyl groups.
Methodological Answer :

  • Regioselectivity : Use directed ortho-metalation (DoM) strategies with fluorine as a directing group to control ring closure .
  • Fluorine Incorporation : Employ electrophilic fluorination agents (e.g., Selectfluor®) under anhydrous conditions to avoid hydrolysis .
  • Steric Effects : Optimize reaction temperature and solvent polarity (e.g., DMF or THF) to reduce steric crowding during alkylation steps .
    Validation : Confirm product purity via HPLC with UV detection (λ = 254 nm) and compare retention times to deuterated analogs (e.g., 2′,3,4-Trichlorobiphenyl-3′,4′,5′,6′-d4) for isotopic tracing .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Advanced Research Question
Discrepancies often arise between experimental NMR shifts and density functional theory (DFT)-predicted values due to solvent effects or conformational flexibility.
Methodological Answer :

  • Solvent Correction : Apply the IEFPCM solvent model in DFT calculations to account for solvent-induced shifts .
  • Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers and average their NMR predictions .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) to confirm structural assignments .
    Example : A 1H NMR discrepancy of 0.3 ppm at the 3-methyl position may indicate rotational restriction; variable-temperature NMR can test this hypothesis .

What experimental design strategies are optimal for studying the compound’s reactivity in catalytic systems?

Advanced Research Question
The compound’s fused biquinoline structure may interact unpredictably with transition-metal catalysts.
Methodological Answer :

  • Factorial Design : Use a 2^k factorial approach to screen variables (e.g., catalyst loading, temperature, solvent) and identify interactions .
  • Response Surface Methodology (RSM) : Optimize reaction yield by modeling quadratic relationships between variables .
  • In Situ Monitoring : Employ Raman spectroscopy or inline IR to track intermediate formation and adjust conditions dynamically .
    Case Study : For Suzuki-Miyaura coupling, test Pd(OAc)₂/XPhos systems in toluene/water mixtures at 80°C, monitoring for β-hydride elimination byproducts .

How can computational tools improve the prediction of this compound’s biological activity?

Basic Research Question
The fluorinated biquinoline scaffold may exhibit kinase inhibition or DNA-binding properties.
Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) and prioritize synthetic targets .
  • QSAR Modeling : Train models on fluorinated heterocycle datasets to predict logP, pKa, and bioavailability .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between fluorinated and non-fluorinated analogs .
    Validation : Compare in silico predictions with in vitro enzyme assays (e.g., IC50 values) to refine computational parameters .

What advanced techniques are recommended for analyzing environmental degradation products of this compound?

Advanced Research Question
The 3-butyl group and fluorine substituent may produce persistent metabolites.
Methodological Answer :

  • LC-HRMS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate degradation products .
  • Isotopic Labeling : Synthesize a ¹³C-labeled analog (e.g., 3,3′,4,4′-Tetrachloro[13C12]biphenyl) to trace metabolic pathways via mass spectrometry .
  • Ecotoxicity Assays : Combine zebrafish embryo toxicity tests (ZFET) with transcriptomic analysis to assess sublethal effects .

How should researchers address batch-to-batch variability in physicochemical properties?

Basic Research Question
Variability in crystallinity or solubility can affect reproducibility.
Methodological Answer :

  • Polymorph Screening : Use high-throughput crystallization (HT-XRC) with 96-well plates to identify stable forms .
  • Dynamic Vapor Sorption (DVS) : Characterize hygroscopicity and adjust storage conditions (e.g., desiccants for anhydrous forms) .
  • Quality Control : Implement process analytical technology (PAT) like NIR spectroscopy for real-time monitoring .

What statistical methods are critical for validating hypotheses about this compound’s mechanism of action?

Advanced Research Question
Multivariate data (e.g., enzyme kinetics, cellular uptake) require robust statistical frameworks.
Methodological Answer :

  • Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets to identify key biomarkers .
  • Bayesian Inference : Model uncertainty in dose-response curves using Stan or PyMC3 .
  • Meta-Analysis : Aggregate data from conflicting studies (e.g., IC50 variability) using random-effects models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.